molecular formula C21H22N4O5S B2951660 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396751-84-0

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2951660
CAS No.: 1396751-84-0
M. Wt: 442.49
InChI Key: XNUGHKAQMOYRMD-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a triazolone core substituted with cyclopropyl and phenyl groups, linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. The cyclopropyl group may enhance conformational rigidity, while the phenyl substituent provides aromatic bulk. The sulfonamide group (-SO₂NH-) is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition or receptor binding .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c26-21-24(23-20(15-6-7-15)25(21)16-4-2-1-3-5-16)11-10-22-31(27,28)17-8-9-18-19(14-17)30-13-12-29-18/h1-5,8-9,14-15,22H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUGHKAQMOYRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that falls within the category of 1,2,4-triazole derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological profile and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features that include:

  • A triazole ring , which is often associated with various biological activities.
  • A benzo[b][1,4]dioxine moiety , contributing to its chemical stability and potential interactions with biological targets.

Molecular Formula

C19H22N6O2S\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}_{2}\text{S}

Molecular Weight

398.5 g/mol

Biological Activity Overview

Research has indicated that compounds containing triazole and dioxine structures exhibit a range of biological activities:

Antibacterial Activity

  • Mechanism of Action : The triazole ring is known to inhibit the synthesis of ergosterol in fungal membranes and has shown potential in disrupting bacterial cell wall synthesis.
  • Case Studies :
    • A study demonstrated that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
    • In vitro tests indicated that related compounds with similar structures displayed potent activity against Staphylococcus aureus and Escherichia coli.

Antifungal Activity

The triazole nucleus is well-documented for its antifungal properties:

  • Research Findings : Triazoles have been effective against various fungal pathogens by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives:

  • Mechanism : These compounds may induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression .
  • Case Studies : Some derivatives have shown promising results in reducing tumor growth in xenograft models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:

  • Modifications to the cyclopropyl and phenyl groups can enhance potency and selectivity against specific bacterial strains or cancer types.
  • Research indicates that substituents on the triazole ring significantly affect both antibacterial and antifungal efficacy .

Data Tables

Biological ActivityTarget OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus0.5
AntifungalCandida albicans0.25
AnticancerHuman cancer cellsIC50 = 10 µM

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Three structurally related compounds (Table 1) share the triazolone-ethyl-sulfonamide backbone but differ in substituents on the aromatic sulfonamide moiety. These modifications influence molecular weight, polarity, and steric effects:

Compound Name Substituents on Sulfonamide Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Target) 2,3-dihydrobenzo[b][1,4]dioxine C₂₁H₂₁N₄O₅S 449.5 Fused dioxane ring enhances rigidity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide 5-fluoro, 2-methoxy C₂₀H₂₁FN₄O₄S 432.5 Electron-withdrawing F and OCH₃ groups
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Furan-2-yl substitution on triazolone C₂₂H₂₁N₄O₅S 477.5 Furan introduces planar heterocycle
3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide 3-chloro, 2-methyl C₂₀H₂₁ClN₄O₃S 432.9 Chloro and methyl enhance lipophilicity

Key Observations:

  • Target Compound vs. Fluoro-Methoxy Analogue : Replacement of the benzo[b][1,4]dioxine with a 5-fluoro-2-methoxybenzene ring reduces molecular weight (449.5 → 432.5 g/mol) and introduces polar substituents. The fluoro group may improve membrane permeability, while the methoxy group could alter metabolic stability.
  • Furan-Substituted Analogue : The furan-2-yl group on the triazolone replaces the phenyl ring, increasing molecular weight (449.5 → 477.5 g/mol). Furan’s planar structure may affect π-stacking interactions or binding to flat enzymatic pockets.

Implications of Substituent Effects

  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) can polarize the sulfonamide moiety, influencing hydrogen-bonding capacity and acidity of the -NH group. For instance, the fluoro-methoxy analogue may exhibit stronger hydrogen-bonding compared to the chloro-methyl variant .
  • Steric and Conformational Effects: The benzo[b][1,4]dioxine system in the target compound imposes conformational rigidity, which could limit rotational freedom compared to simpler benzene rings in analogues .
  • Biological Relevance: While specific bioactivity data are unavailable in the provided evidence, sulfonamides with halogen or methoxy substituents are frequently associated with antimicrobial or carbonic anhydrase inhibitory activities . The furan-substituted compound might target enzymes with heterocyclic binding pockets.

Analytical Characterization

  • NMR Spectroscopy: Evidence from similar triazolone derivatives (e.g., ) indicates that substituent changes in regions adjacent to the triazolone core (e.g., positions 29–36 and 39–44) significantly alter chemical shifts, reflecting modified electronic environments . This suggests that analogues with aromatic substituents (e.g., furan or chloro-methyl ) would exhibit distinct NMR profiles compared to the target compound.
  • Crystallography: Tools like SHELXL and WinGX () are widely used for resolving crystal structures of such compounds.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of complex heterocyclic sulfonamides like this compound typically involves multi-step protocols. Key steps include:
  • Cyclopropane Integration : Use cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) to introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions .
  • Triazole Formation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives to construct the 1,2,4-triazole core .
  • Sulfonamide Coupling : React the triazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of iodonium salts to minimize side products. Monitor intermediates via TLC or HPLC .

Q. How should researchers approach the characterization of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm regiochemistry of the triazole ring and sulfonamide linkage. Pay attention to deshielded protons near electronegative groups (e.g., cyclopropyl and sulfonyl) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry, focusing on isotopic patterns for chlorine or sulfur atoms .
  • Chromatography :
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95% by UV detection at 254 nm) .
  • X-ray Crystallography : If crystalline, determine absolute configuration to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational modeling and AI-driven approaches predict this compound’s reactivity or optimize synthesis parameters?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states during triazole formation, identifying energy barriers for rate-limiting steps .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, AI platforms integrated with COMSOL Multiphysics can simulate reaction kinetics and diffusion limitations in real time .
  • Validation : Compare computational predictions with experimental yields (e.g., ±5% error margin) and refine models iteratively .

Q. What strategies are effective for resolving contradictions in biological or physicochemical data (e.g., conflicting solubility or activity results)?

  • Methodological Answer :
  • Systematic Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility assays) to isolate variables .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., benzo[d][1,3]dioxole derivatives) to identify trends in sulfonamide bioactivity .
  • Advanced Analytics : Apply multivariate statistical tools (e.g., PCA or PLS regression) to disentangle confounding factors like impurities or solvent effects .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or thermal shift assays to identify protein binding partners .
  • Pathway Analysis : Employ CRISPR-Cas9 gene editing or siRNA knockdown to validate hypothesized targets (e.g., enzymes in the arachidonic acid pathway) .
  • In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding modes to receptors like COX-2 or carbonic anhydrase IX .

Methodological Frameworks

  • Experimental Design : Align hypotheses with established theories (e.g., frontier molecular orbital theory for cycloaddition reactions) to ensure mechanistic coherence .
  • Data Interpretation : Use Bayesian statistics to quantify uncertainty in contradictory results, especially for low-yield reactions or noisy bioassays .

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